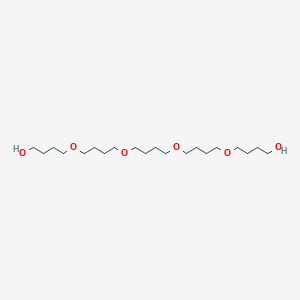
Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] is an organic compound with the molecular formula C22H26. It is characterized by the presence of two benzene rings connected by an ethynediyl group, with tert-butyl groups attached to the para positions of each benzene ring. This compound is known for its high thermal and chemical stability, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] typically involves the following steps:
Copper-Catalyzed Oxidation: The initial step involves the copper-catalyzed oxidation of benzene to form phenylacetylene.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynediyl group into an ethylene group, altering the compound’s properties.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] exerts its effects involves interactions with molecular targets and pathways. Its ethynediyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The tert-butyl groups provide steric hindrance, affecting the compound’s overall behavior in different environments .
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] can be compared with other similar compounds, such as:
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with methyl groups instead of tert-butyl groups, resulting in different chemical properties and reactivity.
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: This compound features a methyl group in the ethynediyl linkage, altering its chemical behavior and applications.
The unique combination of the ethynediyl group and tert-butyl groups in Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] provides distinct advantages in terms of stability and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-tert-butyl-4-[2-(4-tert-butylphenyl)ethynyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMMGNRXOABKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454791 |
Source


|
| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61440-86-6 |
Source


|
| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B8231056.png)
![acetic acid;7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8231064.png)











![4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid](/img/structure/B8231157.png)
